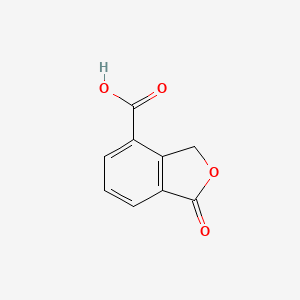

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

Vue d'ensemble

Description

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, also known as 3-Oxo-1,3-dihydroisobenzofuran-4-carboxylic acid, is a chemical compound with the molecular formula C9H6O4 and a molecular weight of 178.14 . It is a type of benzofuran compound .

Synthesis Analysis

Benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, are ubiquitous in nature and have been the subject of numerous studies due to their strong biological activities . Various methods for constructing benzofuran rings have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular formula of C9H6O4 and a molecular weight of 178.14 .Chemical Reactions Analysis

The synthesis of benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, often involves complex chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- include its molecular formula (C9H6O4), molecular weight (178.14), and its structure which includes a benzofuran ring .Applications De Recherche Scientifique

Vibrational Spectroscopy of 4-Aminobenzoic Acid

4-Aminobenzoic acid (4ABA), a biologically relevant molecule with two protonation sites, has been studied for its vibrational spectra in the gas phase. The research focused on the structure of the O-protomer of 4ABA, exploring its isomeric forms and attachment to other molecules. The study provides insights into the molecular interactions and structural details of 4ABA, a compound related to 4-Isobenzofurancarboxylic acid (T. Khuu, Nan Yang, Mark A. Johnson, 2020) details.

Synthetic Chemistry and Compound Formation

Synthesis of Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid

The study detailed the synthesis of compounds derived from 4-hydroxy-3-nitrobenzoic acid, exploring their structure through various spectroscopic techniques. It contributes to the knowledge of chemical synthesis routes and structural characterization of novel compounds (Yin Du-lin, 2007) details.

Corrosion Inhibition and Surface Chemistry

Study on Anti-corrosive Behavior of Indanones Derivatives

Indanone derivatives were examined for their anti-corrosive properties on mild steel in an acidic environment. The study combined experimental and theoretical methods to understand the adsorption and inhibition mechanisms, providing valuable insights into material protection and surface chemistry (A. Saady et al., 2018) details.

Ring Contraction and Molecular Transformation

Ring Contracting Rearrangements of Isochromen-1-ones

The research described the ring contraction and rearrangement processes of certain compounds, yielding products with high yield and no need for further purification. This study adds to the understanding of molecular transformations and synthetic pathways in organic chemistry (T. Opatz, D. Ferenc, 2006) details.

Germination Inhibition and Botanical Research

Germination Inhibitory Constituents from Erigeron annuus

The study isolated and identified germination inhibitory constituents from Erigeron annuus, examining their structure and germination inhibitory effects. This research contributes to understanding the chemical ecology and potential agricultural applications of plant-derived compounds (H. Oh et al., 2002) details.

Biological Activity and Medical Applications

Biological Activity of γ-Lactone Carboxylic Acid

A compound was synthesized and tested for its biological activity, showing potential significance in stem cell research and microbial growth enhancement. This study provides insights into bioactive compounds and their potential applications in medical and biological research (R. Denton et al., 2021) details.

Orientations Futures

Benzofuran compounds, including 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on exploring their potential as drug lead compounds and developing novel methods for their synthesis .

Propriétés

IUPAC Name |

1-oxo-3H-2-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-2-1-3-6-7(5)4-13-9(6)12/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXTCQFKJLUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563516 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-27-2 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

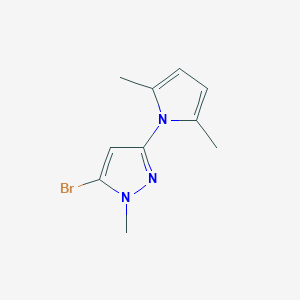

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)